Cyanine-3-azide

Übersicht

Beschreibung

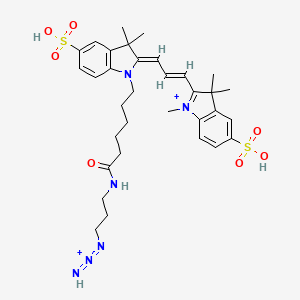

Cyanine-3-azide is a potent green fluorescent dye . It is a member of the cyanine dye family, which covers the electromagnetic spectrum from near IR to UV . Cyanine-3-azide is used in biological labeling, particularly for fluorescence imaging and other fluorescence-based biochemical analysis . It selectively reacts with alkyne groups and is widely used for labeling peptides, proteins, and oligos .

Synthesis Analysis

An asymmetric cyanine-type fluorescent dye was designed and synthesized via a versatile, multi-step process . The process aimed to conjugate with an Her2+ receptor-specific antibody by an azide–alkyne click reaction .

Molecular Structure Analysis

Cyanine dyes, including Cyanine-3-azide, are chemically a conjugated system between two nitrogen atoms . In each resonance structure, exactly one nitrogen atom is oxidized to an iminium .

Chemical Reactions Analysis

Cyanine-3-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The reaction rate of many important chemical reactions is accelerated when the reaction occurs in systems with a large amount of “excess interface” between water and air or oil .

Physical And Chemical Properties Analysis

Cyanine-3-azide has good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It has a high molar absorption coefficient, excellent brightness, optimal wavelength (627 nm), larger Stokes shift (26 nm), and appropriate photostability compared to cyanines .

Wissenschaftliche Forschungsanwendungen

1. Bioimaging and Cellular Visualization

Cyanine-3-azide plays a significant role in bioimaging, particularly in cellular visualization. A study by Yu et al. (2012) highlights the use of a cyanine-based probe, Cy-N(3), for detecting hydrogen sulfide in living cells using colorimetric and ratiometric fluorescence imaging. This approach is particularly useful for assessing intracellular H(2)S levels and achieving confocal ratiometric imaging (Fabiao Yu et al., 2012).

2. Encapsulation and Stability Enhancement

Cyanine 3's applications in optical imaging and bioengineering are limited due to issues like poor aqueous stability and lack of selectivity. Kumar et al. (2018) developed dendronized polymers to encapsulate Cyanine 3, improving its stability and selectivity in biological applications. This innovation addresses the dye's aggregation tendency and enhances its functionality in biological systems (S. Kumar et al., 2018).

3. Development of Chemosensors

Sun et al. (2016) discussed the development of chemosensors based on cyanine platforms, including cyanine-3-azide. These chemosensors are notable for their photophysical properties, biocompatibility, and low toxicity, making them suitable for bioimaging and as agents in nanoparticles (Wen Sun et al., 2016).

4. Combining with Polyamide Dendrons for Imaging

The combination of cyanine dyes with polyamide dendrons, as reported by Ornelas et al. (2011), is a strategy to improve imaging in the near-infrared region. This method leverages the fluorescence of cyanine dyes in the NIR region, desirable for biological applications. The resulting dendron-dye conjugates exhibit high chemical and photostability, with significant potential for in vivo optical imaging (C. Ornelas et al., 2011).

5. Photophysics in Biomolecular Environments

Levitus and Ranjit (2010) provided insight into the photophysics of cyanine dyes like cyanine-3-azide in biomolecular environments. Their work focuses on the reaction and relaxation processes these dyes undergo in excited states, highlighting their importance in single-molecule spectroscopy and super-resolution microscopy (M. Levitus & S. Ranjit, 2010).

Wirkmechanismus

Zukünftige Richtungen

The sequence-dependent fluorescence of Cyanine-3-azide is a topic of ongoing research . The ability of nucleobases to modulate the photophysical properties of common fluorophores may influence fluorescence measurements in critical assays such as FISH, qPCR, or high-throughput sequencing . This suggests that Cyanine-3-azide and other cyanine dyes will continue to play a significant role in biophysical research and biomedical applications .

Eigenschaften

IUPAC Name |

3-[6-[(2Z)-3,3-dimethyl-5-sulfo-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]propylimino-iminoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O7S2/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34/h9,11-12,14-17,21-22,34H,6-8,10,13,18-20H2,1-5H3,(H-2,35,40,41,42,43,44,45,46)/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJILUBNEARHAE-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O7S2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

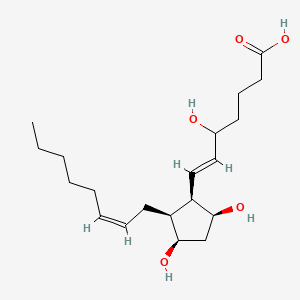

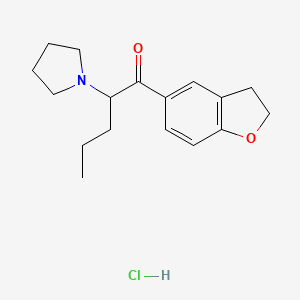

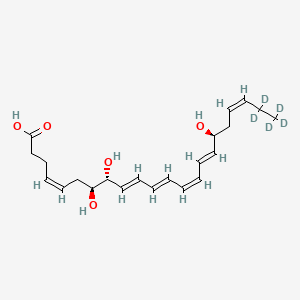

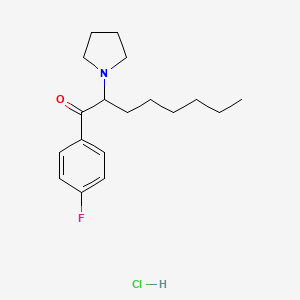

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)